molecular formula C8H6N2OS B6598043 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one CAS No. 1198416-21-5

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one

Cat. No. B6598043
CAS RN: 1198416-21-5
M. Wt: 178.21 g/mol
InChI Key: LWHHPKNOCSIAIN-UHFFFAOYSA-N
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Description

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one, also known as 5-thiazolyl-1,2-dihydropyridin-2-one, is a heterocyclic compound with a thiazole ring, a pyridine ring, and a hydroxyl group attached to the 2-position of the pyridine ring. It is a versatile compound, with potential applications in medicine, biochemistry, and organic synthesis. In

Scientific Research Applications

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has many potential applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, such as thiazole-containing anti-inflammatory agents, antifungal agents, and anti-tuberculosis agents. It has also been used as a building block for the synthesis of novel heterocyclic compounds, such as thiazole-containing N-heterocyclic carbenes and thiazole-containing Schiff bases. In addition, it has been used as a starting material for the synthesis of various biologically active compounds, such as thiazole-containing anti-HIV agents and thiazole-containing antimalarial agents.

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is not fully understood. However, it is believed to interact with various biological targets, such as enzymes and proteins, to modulate their activity. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, and to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of folate, an important vitamin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one are not fully understood. However, it has been shown to have anti-inflammatory, antifungal, and anti-tuberculosis activities. In addition, it has been shown to have anti-HIV and antimalarial activities. It has also been shown to have antioxidant and anticonvulsant activities, as well as to have the potential to modulate the activity of enzymes and proteins involved in various biological processes.

Advantages and Limitations for Lab Experiments

The use of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one in laboratory experiments has several advantages. It is a versatile compound with a wide range of potential applications, and it is relatively easy to synthesize. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation.
However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin. Therefore, it is important to take proper safety precautions when handling this compound.

Future Directions

The potential applications of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one are vast, and there are many possible future directions for research. One possible direction is to explore its potential as an anti-cancer agent. In addition, further research could be done to explore its potential as an anti-HIV or antimalarial agent. Other possible directions include exploring its potential as an antioxidant or anticonvulsant, and exploring its potential as a modulator of enzymes and proteins involved in various biological processes. Finally, further research could be done to explore its potential as a starting material for the synthesis of novel heterocyclic compounds.

Synthesis Methods

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one can be synthesized using a variety of methods. One of the most common methods is the condensation of 1,3-thiazole and 2-aminopyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one as the main product, along with other byproducts. Other methods of synthesis include the reaction of 2-amino-1,3-thiazole with 2-chloropyridine, the reaction of 2-aminothiazole and 2-chloropyridine, and the reaction of 2-amino-1,3-thiazole with 2-chloropyridine and an acid catalyst.

properties

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-2-1-6(5-10-7)8-9-3-4-12-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHPKNOCSIAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one

CAS RN

1198416-21-5
Record name 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
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